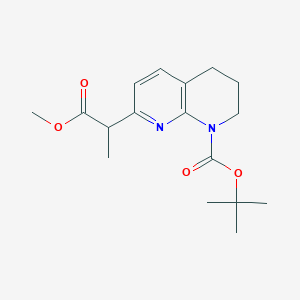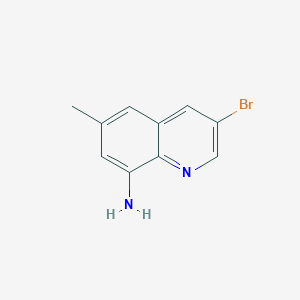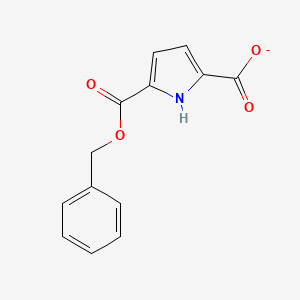![molecular formula C7H3BrClNS B1376020 3-Bromo-5-chlorothieno[3,2-b]pyridine CAS No. 912332-40-2](/img/structure/B1376020.png)
3-Bromo-5-chlorothieno[3,2-b]pyridine
概要
説明
3-Bromo-5-chlorothieno[3,2-b]pyridine is an organic compound that belongs to the family of heterocyclic compounds. It has a molecular formula of C7H3BrClNS .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-chlorothieno[3,2-b]pyridine is 1S/C7H3BrClNS/c8-4-3-11-5-1-2-6(9)10-7(4)5/h1-3H . This code provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Bromo-5-chlorothieno[3,2-b]pyridine is a solid at room temperature . It has a molecular weight of 248.53 g/mol . The compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .科学的研究の応用
Fluorescence Properties : A study explored the effects of various substituents on the fluorescence properties of thieno[3, 2-c]pyridine derivatives, derived from 3-bromo-4-chlorothieno[3,2-c]pyridine. The findings indicated that the substituent R3 significantly affects the fluorescence properties of these compounds (Chavan, Toche, & Chavan, 2017).
Synthesis of Derivatives : Another research focused on synthesizing 4-Hetero-1-yl-2-bromothieno[3,2-c]pyridines from 2-bromo-4-chlorothieno[3,2-c]pyridine and cyclic amine, examining their absorption emission properties and fluorescent quantum yield (Toche & Chavan, 2013).
Halogenation Studies : Research on the direct halogenation of thieno[2,3-b]pyridine, including the production of its 3-bromo derivative, revealed various transformation products and their mass spectral fragmentation patterns (Klemm, Merrill, Lee, & Klopfenstein, 1974).
Antibacterial Activity Assessment : A study described the preparation of 2-(heterocyclyl)thikno[3,2-b]pyridine derivatives, including the analysis of their antibacterial activities. However, the compounds showed no significant antibacterial activity (Elliott, O'hanlon, & Rogers, 1987).
Synthesis of Formylated Chlorothieno[2,3-b]pyridine Derivatives : The synthesis of formylated chlorothieno[2,3-b]pyridine derivatives via the reaction between N-protected 3-acetyl-2-aminothiophenes and Vilsmeier–Haack reagent was investigated, demonstrating the importance of N-protection in the synthesis process (Abdelwahab, Hanna, & Kirsch, 2017).
Safety and Hazards
作用機序
Mode of Action
The mode of action of 3-Bromo-5-chlorothieno[3,2-b]pyridine is currently unknown . The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could impact the bioavailability of the compound.
特性
IUPAC Name |
3-bromo-5-chlorothieno[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-4-3-11-5-1-2-6(9)10-7(4)5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZAMJYHCIHPCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1SC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856103 | |
| Record name | 3-Bromo-5-chlorothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
912332-40-2 | |
| Record name | 3-Bromo-5-chlorothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1375937.png)
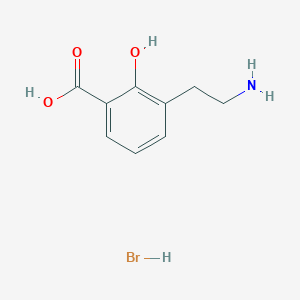
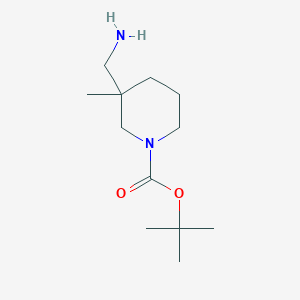
![2-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B1375946.png)
![4,6-Dibromothieno[3,4-c]furan-1,3-dione](/img/structure/B1375947.png)
![1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole](/img/structure/B1375948.png)
![3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B1375949.png)

